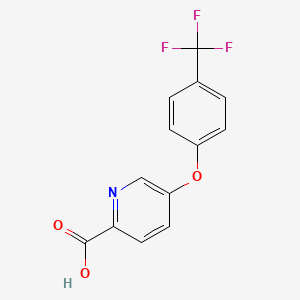
Picolinic acid, 5-(alpha,alpha,alpha-trifluoro-p-tolyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Picolinic acid, 5-(alpha,alpha,alpha-trifluoro-p-tolyloxy)-: is a derivative of picolinic acid, which is a catabolite of the amino acid tryptophan This compound is characterized by the presence of a trifluoromethyl group attached to a tolyloxy moiety, which is further connected to the picolinic acid structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of picolinic acid, 5-(alpha,alpha,alpha-trifluoro-p-tolyloxy)- typically involves the following steps:
Starting Materials: The synthesis begins with picolinic acid and a trifluoromethylated tolyloxy compound.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques ensures the consistent quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Picolinic acid, 5-(alpha,alpha,alpha-trifluoro-p-tolyloxy)- can undergo oxidation reactions, often resulting in the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Catalysts: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed to facilitate reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.
Coordination Chemistry:
Biology:
Antiviral Activity: Picolinic acid derivatives have shown broad-spectrum antiviral activity against enveloped viruses, including SARS-CoV-2 and influenza A virus.
Zinc Transport: The compound plays a role in zinc transport within biological systems, influencing various physiological processes.
Medicine:
Therapeutic Potential: Research is ongoing to explore the therapeutic potential of picolinic acid derivatives in treating viral infections and other diseases.
Industry:
Material Science: The compound is investigated for its potential use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of picolinic acid, 5-(alpha,alpha,alpha-trifluoro-p-tolyloxy)- involves its interaction with molecular targets such as zinc finger proteins (ZFPs). By binding to these proteins, the compound alters their structure and disrupts zinc binding, inhibiting their function . This mechanism is particularly relevant in its antiviral activity, where it interferes with viral replication and packaging processes.
Comparaison Avec Des Composés Similaires
Nicotinic Acid: An isomer of picolinic acid with the carboxyl side chain at the 3-position.
Isonicotinic Acid: Another isomer with the carboxyl side chain at the 4-position.
Dipicolinic Acid: A derivative with two carboxyl groups attached to the pyridine ring.
Propriétés
Numéro CAS |
72133-40-5 |
|---|---|
Formule moléculaire |
C13H8F3NO3 |
Poids moléculaire |
283.20 g/mol |
Nom IUPAC |
5-[4-(trifluoromethyl)phenoxy]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)8-1-3-9(4-2-8)20-10-5-6-11(12(18)19)17-7-10/h1-7H,(H,18,19) |
Clé InChI |
JXPYTHDXGAGHBU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(F)(F)F)OC2=CN=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


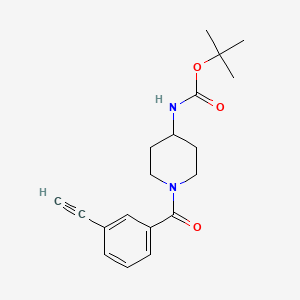
![9-(dibenzo[b,d]thiophen-4-yl)-9H-carbazole](/img/structure/B13977328.png)
![Tert-butyl 2'-oxo-1',2'-dihydrospiro[azetidine-3,3'-pyrrolo[2,3-C]pyridine]-1-carboxylate](/img/structure/B13977336.png)
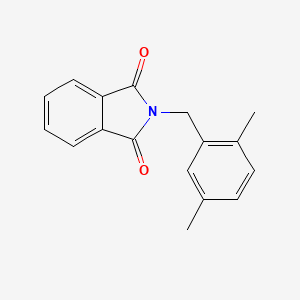
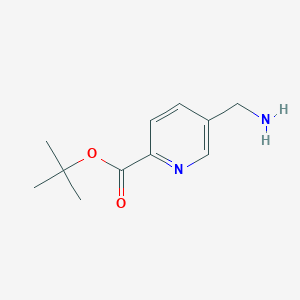
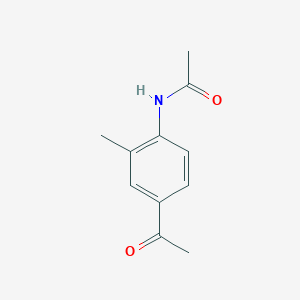
![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 8-methyl-4-oxo-, ethyl ester](/img/structure/B13977387.png)
![4-Chloro-6-methoxypyrido[3,4-d]pyrimidine](/img/structure/B13977390.png)

![4-[(diphenylhydrazinylidene)methyl]-N,N-diphenylaniline](/img/structure/B13977410.png)
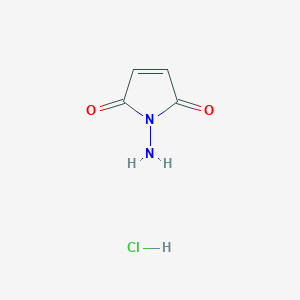
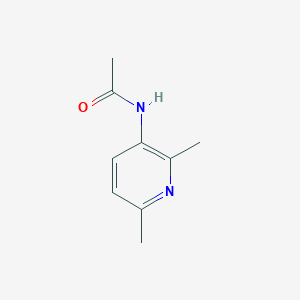
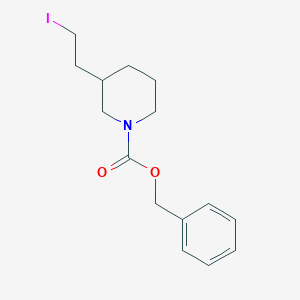
![6-[2-(Trifluoromethyl)phenyl]pyrimidine-4-carboxylic acid](/img/structure/B13977429.png)
